molecular formula C6H11BrO2 B2967023 2-Bromo-1-(oxolan-3-yl)ethanol CAS No. 1592401-32-5

2-Bromo-1-(oxolan-3-yl)ethanol

Cat. No. B2967023
CAS RN: 1592401-32-5
M. Wt: 195.056
InChI Key: IXUBWZIYFWKBBU-UHFFFAOYSA-N
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Description

“2-Bromo-1-(oxolan-3-yl)ethanol” is an organic compound. It has a molecular formula of CHBrO and an average mass of 193.038 Da .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone has been proposed . Another approach is retrosynthetic analysis, which is highly emphasized in organic chemistry courses .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(oxolan-3-yl)ethanol” can be analyzed based on its molecular formula CHBrO . Further details about its structure can be found in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(oxolan-3-yl)ethanol” include a density of 1.6±0.1 g/cm³, boiling point of 253.6±30.0 °C at 760 mmHg, and a flash point of 107.2±24.6 °C .

Scientific Research Applications

Coordination Chemistry and Magnetic Properties

One study elaborates on the synthesis of 1D coordination polymers using a related structure, highlighting the influence of solvents on the magnetic properties of these materials. This research illustrates the potential of such compounds in developing materials with specific magnetic behaviors, useful in data storage and spintronics (Liu, Zhang, & Zhu, 2009).

Enantioselective Synthesis

Another application is found in the resolution of structurally similar compounds by enantioselective lipase-catalyzed reactions. This process highlights the compound's role in synthesizing enantiomerically pure substances, significant for the pharmaceutical industry in creating drugs with desired bioactivity and reduced side effects (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Renewable Energy and Solvents

Research into the dehydration of renewable alcohols to produce dioxolanes, compounds closely related to 2-Bromo-1-(oxolan-3-yl)ethanol, suggests applications in creating sustainable fuel additives and solvents. This aligns with the growing demand for green chemistry solutions and the reduction of reliance on fossil fuels (Harvey, Merriman, & Quintana, 2016).

properties

IUPAC Name

2-bromo-1-(oxolan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUBWZIYFWKBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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